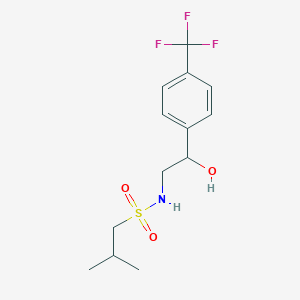

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group, attached to a phenyl ring. The molecule also contains a sulfonamide group (-SO2NH2), which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group and the sulfonamide group would likely have significant effects on the molecule’s structure and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The trifluoromethyl group is known to be quite electronegative, which could affect the compound’s polarity, solubility, and reactivity . The sulfonamide group could also affect these properties .Mechanism of Action

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide selectively binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is a crucial enzyme involved in the activation of B-cell receptor signaling pathways. This pathway is a critical regulator of B-cell proliferation and survival. Inhibition of BTK by this compound leads to the downregulation of several downstream signaling pathways, including NF-κB and AKT, resulting in the inhibition of B-cell proliferation and survival.

Biochemical and Physiological Effects:

This compound has been shown to have potent anticancer properties in preclinical studies. In vitro studies have shown that this compound inhibits the growth of B-cell malignancies, including CLL and MCL. In vivo studies have also shown that this compound inhibits tumor growth in animal models of B-cell malignancies. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide is its potency and selectivity for BTK. This compound has been shown to have a higher affinity for BTK than other BTK inhibitors, such as ibrutinib. This selectivity reduces the risk of off-target effects and toxicity. However, one of the limitations of this compound is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

For research include evaluating the efficacy of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide in clinical trials, identifying biomarkers that can predict response to this compound, and investigating the potential of this compound in combination with other anticancer agents. Additionally, further studies are needed to understand the mechanism of resistance to this compound and to develop strategies to overcome resistance.

In conclusion, this compound is a small molecule inhibitor with potent anticancer properties. Its selectivity and potency for BTK make it a promising therapeutic option for the treatment of B-cell malignancies. Further research is needed to evaluate its efficacy in clinical trials and to identify strategies to overcome resistance.

Synthesis Methods

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide involves several steps starting from commercially available starting materials. The synthesis begins with the protection of the hydroxyl group of 4-trifluoromethylphenyl ethanol using tert-butyldimethylsilyl chloride (TBDMS) to obtain the intermediate. The intermediate is then treated with 2-methylpropane-1-sulfonic acid chloride to form the sulfonamide derivative. Finally, deprotection of the TBDMS group using tetrabutylammonium fluoride (TBAF) yields this compound.

Scientific Research Applications

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide has been extensively studied for its anticancer properties. It has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound inhibits BTK, which is a crucial enzyme involved in the activation of B-cell receptor signaling pathways. This inhibition leads to the downregulation of several downstream signaling pathways, including NF-κB and AKT, resulting in the inhibition of B-cell proliferation and survival.

properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3NO3S/c1-9(2)8-21(19,20)17-7-12(18)10-3-5-11(6-4-10)13(14,15)16/h3-6,9,12,17-18H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIMUCXZCZTWIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2728985.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2728986.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2728993.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2728997.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2728998.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde](/img/structure/B2729006.png)

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2729008.png)